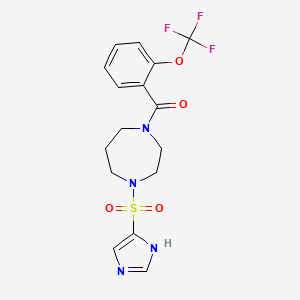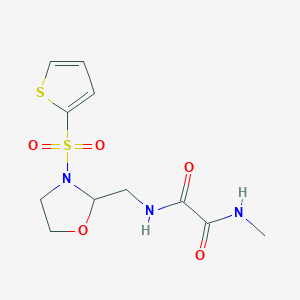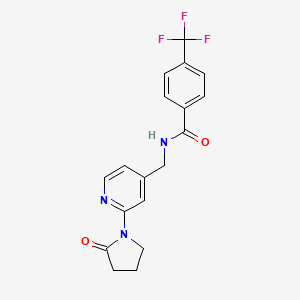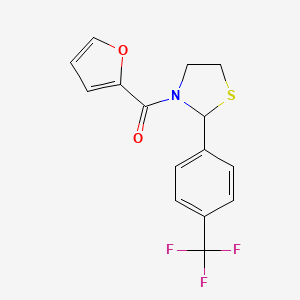![molecular formula C25H17F2N3O2 B2885167 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866589-75-5](/img/structure/B2885167.png)
5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17F2N3O2 and its molecular weight is 429.427. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Research into hexahydro-2H-pyrano[3,2-c]quinoline analogues, related to pyrazoloquinoline structures, has shown promising antitubercular properties. These compounds, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Kantevari et al., 2011).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including those similar to the pyrazoloquinoline framework, are known for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine for studying various biological systems, indicating their importance in the development of diagnostic tools and therapeutic interventions (Aleksanyan & Hambardzumyan, 2013).
Anticancer Drug Development
Studies on isoxazolequinoxaline derivatives, which share a structural resemblance to pyrazoloquinolines, have shown potential as anti-cancer drugs. These compounds have been evaluated for their ability to interact with biological targets, suggesting their usefulness in designing novel anticancer therapies (Abad et al., 2021).
Cytotoxic Activities
The synthesis of fluorine-containing dihydroindazolone and benzisoxazolone derivatives, closely related to the pyrazoloquinoline scaffold, has revealed compounds with marked antiproliferative activity. These findings support the exploration of pyrazoloquinoline derivatives for their potential use in cancer treatment (Khlebnikova et al., 2020).
Fluorescence Quenching by Protonation
Research into pyrazolo[3,4-b]quinoline derivatives has highlighted their high efficiency as organic fluorescent materials, suitable for applications in light-emitting devices. The reversible quenching of fluorescence from these compounds by protonation provides valuable insights into their physicochemical properties and potential applications in sensor technologies (Mu et al., 2010).
properties
IUPAC Name |
14-(4-fluorophenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N3O2/c26-17-6-4-16(5-7-17)24-20-14-30(13-15-2-1-3-18(27)10-15)21-12-23-22(31-8-9-32-23)11-19(21)25(20)29-28-24/h1-7,10-12,14H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVAHQCGYGOVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)


![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)



![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)